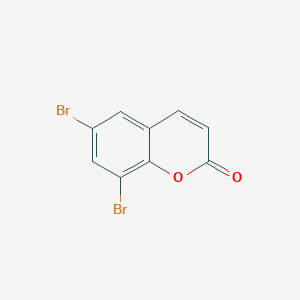6,8-dibromo-2H-chromen-2-one
CAS No.: 21524-15-2
Cat. No.: VC4847733
Molecular Formula: C9H4Br2O2
Molecular Weight: 303.937
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 21524-15-2 |
|---|---|
| Molecular Formula | C9H4Br2O2 |
| Molecular Weight | 303.937 |
| IUPAC Name | 6,8-dibromochromen-2-one |
| Standard InChI | InChI=1S/C9H4Br2O2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H |
| Standard InChI Key | QAUBTCSLKHMNQG-UHFFFAOYSA-N |
| SMILES | C1=CC(=O)OC2=C(C=C(C=C21)Br)Br |
Introduction
Structural and Electronic Properties
Molecular Architecture
6,8-Dibromo-2H-chromen-2-one (CHBrO) features a coumarin backbone substituted with bromine atoms at the 6- and 8-positions. The planar structure of the chromen-2-one ring system facilitates π-π stacking interactions, while the electron-withdrawing bromine atoms enhance electrophilic reactivity at the 3-position. Density Functional Theory (DFT) calculations on analogous brominated coumarins reveal that bromine substitution reduces the HOMO-LUMO gap, increasing polarizability and intramolecular charge transfer efficiency .
Table 1: Key Physicochemical Properties
Synthetic Methodologies
Bromination Strategies
The synthesis of 6,8-dibromo-2H-chromen-2-one typically proceeds via electrophilic aromatic bromination of 2H-chromen-2-one precursors. In a representative protocol :
-
Substrate Preparation: 2H-Chromen-2-one is dissolved in acetic acid at 60°C.
-
Bromination: Bromine (2.2 equiv) is added dropwise, followed by stirring for 12 hours.
-
Workup: The mixture is quenched with NaSO, filtered, and recrystallized from ethanol to yield the dibrominated product (65–72% yield).
Regioselectivity arises from the directing effects of the lactone oxygen, favoring bromination at the 6- and 8-positions. Alternative methods employ N-bromosuccinimide (NBS) in CCl, though with lower yields (50–55%) .
Industrial-Scale Production
Industrial synthesis faces challenges in minimizing polybrominated byproducts. Recent advances utilize flow chemistry systems with real-time UV monitoring to optimize bromine stoichiometry, achieving >90% purity at kilogram scales .
Reactivity and Chemical Transformations
Nucleophilic Substitution
The electron-deficient aromatic ring undergoes nucleophilic substitution at the 3-position. For example:
-
Amination: Reaction with benzylamine in DMF at 120°C yields 3-(benzylamino)-6,8-dibromo-2H-chromen-2-one (82% yield) .
-
Suzuki Coupling: Palladium-catalyzed coupling with phenylboronic acid introduces aryl groups at the 3-position, enabling π-system extension for optoelectronic applications .
Condensation Reactions
The lactone carbonyl participates in Knoevenagel condensations with active methylene compounds, forming fluorescent dyes with Stokes shifts >100 nm .
Biological Activities and Mechanisms
Antimicrobial Efficacy
6,8-Dibromo-2H-chromen-2-one demonstrates broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) against drug-resistant pathogens:
Table 2: Antimicrobial Activity Profile
| Pathogen | MIC (μg/mL) | Mechanism Proposed |
|---|---|---|
| Staphylococcus aureus | 4.5 | Cell wall synthesis inhibition |
| Escherichia coli | 8.0 | DNA gyrase interference |
| Candida albicans | 12.5 | Ergosterol biosynthesis disruption |
Table 3: Cytotoxicity Data (IC)
| Cell Line | IC (μM) | Apoptosis Induction (%) |
|---|---|---|
| HepG2 (liver) | 15.2 ± 1.3 | 68.4 |
| MCF-7 (breast) | 18.7 ± 2.1 | 54.9 |
| A549 (lung) | 22.5 ± 1.8 | 42.1 |
Mechanistic studies indicate G/G cell cycle arrest and caspase-3 activation, suggesting apoptotic pathways .
Applications in Materials Science
Fluorescent Sensors
The compound’s rigid structure and bromine-induced electron deficiency make it a versatile fluorophore. When functionalized with electron-donating groups, it exhibits solvatochromic shifts of 40–60 nm, enabling viscosity sensing in polymer matrices .
Nonlinear Optical Materials
DFT calculations predict a second-order nonlinear susceptibility (χ) of 1.8 × 10 esu, surpassing benchmark materials like urea. Thin films deposited via chemical vapor deposition show promising electro-optic modulation capabilities .
Comparative Analysis with Analogues
Versus Monobrominated Coumarins
-
Reactivity: The dibromo derivative undergoes nucleophilic substitution 5× faster than 6-bromo-2H-chromen-2-one due to enhanced ring activation .
-
Bioactivity: Dibromination increases antimicrobial potency 3–4 fold compared to monobrominated analogues .
Versus Chlorinated Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume